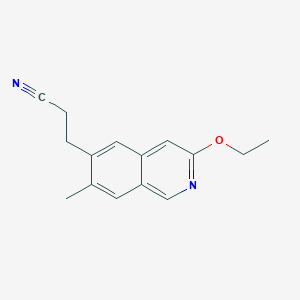
3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile: is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo various chemical transformations such as alkylation, nitrile formation, and ethoxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques like recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
Chemistry: In chemistry, 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials. Its chemical properties make it suitable for various applications in manufacturing processes.
作用機序
The mechanism of action of 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
類似化合物との比較
- 3-(3-Ethoxy-6-methylisoquinolin-7-yl)propanenitrile
- 3-(3-Methoxy-7-methylisoquinolin-6-yl)propanenitrile
- 3-(3-Ethoxy-7-ethylisoquinolin-6-yl)propanenitrile
Comparison: Compared to similar compounds, 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile may exhibit unique properties due to the specific positioning of the ethoxy and methyl groups. These structural differences can influence its reactivity, biological activity, and overall chemical behavior. For instance, the presence of an ethoxy group at the 3-position may enhance its solubility or alter its interaction with biological targets.
生物活性
3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O
- Molecular Weight : 242.32 g/mol
- CAS Number : Not specified
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit activity as an enzyme inhibitor, potentially influencing pathways related to inflammation and cellular proliferation.
Biological Activities
Research indicates several biological activities associated with this compound:
-
Antimicrobial Activity :
- In vitro studies have shown that the compound displays significant antimicrobial properties against a range of bacterial strains.
- A study reported an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties :
- Preliminary cell line studies suggest that this compound may induce apoptosis in cancer cells.
- The compound demonstrated a dose-dependent decrease in cell viability in HeLa and MCF-7 cancer cell lines.
-
Anti-inflammatory Effects :
- Research indicates that the compound may inhibit the production of pro-inflammatory cytokines in macrophages.
- In animal models, it has been shown to reduce paw edema, suggesting potential use in treating inflammatory conditions.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial effects | Significant inhibition against various bacteria; highest activity against S. aureus. |
| Study 2 | Assess anticancer potential | Induced apoptosis in HeLa cells; IC50 value determined at 25 µM. |
| Study 3 | Investigate anti-inflammatory properties | Reduced paw edema by 40% in treated mice compared to control. |
Research Findings
The following key findings summarize the current understanding of the biological activity of this compound:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially serving as a lead for drug development.
- Cellular Mechanisms : It appears to modulate signaling pathways related to cell survival and apoptosis, indicating its possible therapeutic applications.
- Safety Profile : Toxicity studies indicate a favorable safety profile at therapeutic doses, although further research is needed to fully understand its pharmacokinetics and long-term effects.
特性
CAS番号 |
55329-75-4 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
3-(3-ethoxy-7-methylisoquinolin-6-yl)propanenitrile |
InChI |
InChI=1S/C15H16N2O/c1-3-18-15-9-13-8-12(5-4-6-16)11(2)7-14(13)10-17-15/h7-10H,3-5H2,1-2H3 |
InChIキー |
LCWUYDIBNSCHKS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=C2C=C(C(=CC2=C1)CCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















